molecular formula H18O10Sr B8794734 Strontium hydroxide octahydrate

Strontium hydroxide octahydrate

Cat. No. B8794734
M. Wt: 265.76 g/mol
InChI Key: UJPWWRPNIRRCPJ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US04235794

Procedure details

100 of myristic acid which has been granulated from an aqueous emulsion as described in Example 1 (AN 246, titer 53° C. particle size 0.2-0.3 mm.) and 60.2 g strontium hydroxide octahydrate (97% active) are suspended in one liter of water at 50° C. temperature and stirred for 30 minutes at 50° C. followed by 60 minutes of agitation at 70° C. The hollow formed granulate is filtered and dried. The content of free fatty acid amounts to 1.7%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60.2 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:16])(=[O:15])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].O.O.O.O.O.O.O.O.[OH-].[Sr+2:26].[OH-]>O>[C:1]([O-:16])(=[O:15])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].[Sr+2:26].[C:1]([O-:16])(=[O:15])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14] |f:1.2.3.4.5.6.7.8.9.10.11,13.14.15|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCC)(=O)O
Step Two
Name
Quantity
60.2 g
Type
reactant
Smiles
O.O.O.O.O.O.O.O.[OH-].[Sr+2].[OH-]
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred for 30 minutes at 50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
titer 53° C.
WAIT
Type
WAIT
Details
followed by 60 minutes of agitation at 70° C
Duration
60 min
FILTRATION
Type
FILTRATION
Details
The hollow formed granulate is filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(CCCCCCCCCCCCC)(=O)[O-].[Sr+2].C(CCCCCCCCCCCCC)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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